3-(4-ethoxyphenyl)-1-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
Description
3-(4-Ethoxyphenyl)-1-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a synthetic heterocyclic compound belonging to the pyrazoloquinoline family. Its structure features a pyrazolo[4,3-c]quinoline core substituted with a 4-ethoxyphenyl group at position 3, a 4-fluorophenyl group at position 1, and a methyl group at position 8 (Fig. 1). The molecular formula is C₂₄H₁₇F₂N₃O, with a molecular weight of 377.4 g/mol . Key physicochemical properties include a logP of 6.16, indicating high lipophilicity, and a polar surface area of 22.71 Ų, suggesting moderate solubility .
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-1-(4-fluorophenyl)-8-methylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O/c1-3-30-20-11-5-17(6-12-20)24-22-15-27-23-13-4-16(2)14-21(23)25(22)29(28-24)19-9-7-18(26)8-10-19/h4-15H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXDGWIXVRGFFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)C)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-1-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the condensation of appropriate aniline derivatives with ethyl acetoacetate, followed by cyclization and functional group modifications. The reaction conditions often involve the use of catalysts such as Lewis acids, and the reactions are carried out under controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. The use of environmentally friendly solvents and reagents is also emphasized to align with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxyphenyl)-1-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to modify the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogenation, metal hydrides
Substitution: Halogenation agents, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-(4-ethoxyphenyl)-1-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-1-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its potential anticancer activity could be attributed to the inhibition of specific kinases or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Electron-Donating Groups (EDG) : Ethoxy (4-Ethoxyphenyl) and methyl groups increase lipophilicity and steric bulk, which may affect membrane permeability and metabolic stability .
- Positional Effects : Substitution at position 8 (e.g., methyl, ethyl, or ethoxy) influences planarity and solubility. Ethoxy at position 8 (as in ) disrupts planarity more than methyl .
Structural and Electronic Comparisons
- Planarity : Compounds with smaller substituents (e.g., methyl) at position 8 retain planarity, facilitating π-π stacking with aromatic residues in target proteins .
- Electronic Effects : Ethoxy groups donate electrons via resonance, stabilizing positive charges, while fluorine withdraws electrons, enhancing dipole interactions .
Biological Activity
3-(4-Ethoxyphenyl)-1-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a compound of significant interest due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer effects. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound features a complex structure that includes:
- Pyrazolo[4,3-c]quinoline core : A bicyclic structure known for various biological activities.
- Substituents : The presence of an ethoxyphenyl group and a fluorophenyl group enhances its electronic properties and may influence its biological interactions.
Biological Activity Overview
Research has indicated that pyrazolo[4,3-c]quinoline derivatives exhibit a range of biological activities, including:
- Anti-inflammatory effects : Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells.
- Anticancer properties : Potential to inhibit cancer cell proliferation through various mechanisms.
Anti-inflammatory Activity
A study evaluated the anti-inflammatory properties of several pyrazolo[4,3-c]quinoline derivatives, including 3-(4-ethoxyphenyl)-1-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline. Key findings include:
- Inhibition of NO Production : The compound was tested for its ability to inhibit LPS-induced NO production. The results indicated significant inhibition with an IC50 value comparable to established anti-inflammatory agents.
- Mechanism of Action : The anti-inflammatory effects are primarily linked to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical mediators in inflammatory pathways .
Table 1: Anti-inflammatory Activity of Pyrazolo[4,3-c]quinoline Derivatives
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 3-(4-Ethoxyphenyl)-1-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline | TBD | Inhibition of iNOS and COX-2 |
| 2a | 0.39 | Inhibition of iNOS |
| 2m | TBD | Inhibition of COX-2 |
Anticancer Activity
The anticancer potential of pyrazolo[4,3-c]quinoline derivatives has been explored in various studies. These compounds have shown promise in inhibiting the growth of different cancer cell lines.
- Cell Line Studies : Various derivatives were tested against human cancer cell lines, demonstrating varying degrees of cytotoxicity. The presence of specific substituents on the quinoline core influenced the activity levels.
Table 2: Anticancer Activity Summary
| Compound Name | Cancer Cell Line Tested | IC50 (μM) | Observations |
|---|---|---|---|
| 3-(4-Ethoxyphenyl)-1-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline | A549 (Lung) | TBD | Significant reduction in cell viability |
| 2b | MCF7 (Breast) | TBD | Moderate cytotoxicity observed |
Case Studies
Several case studies have highlighted the potential therapeutic applications of pyrazolo[4,3-c]quinolines:
- Study on Anti-inflammatory Effects : A study demonstrated that compounds with similar structures significantly reduced inflammation markers in animal models, suggesting potential for treating inflammatory diseases.
- Anticancer Efficacy : Research indicated that specific derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential with reduced side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
